molecular formula C13H16N2O4 B6226014 tert-butyl 2-(6-amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate CAS No. 2770557-83-8

tert-butyl 2-(6-amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate

Cat. No. B6226014
CAS RN: 2770557-83-8
M. Wt: 264.3
InChI Key:
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Description

Tert-butyl 2-(6-amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate (TBAOA) is an organic compound that has been studied for its potential applications in the field of science and technology. TBAOA is a derivative of benzoxazole and is a key component of many organic compounds. It is a versatile compound that can be used in a variety of applications, including drug synthesis, organic chemistry, and biochemistry.

Scientific Research Applications

Tert-butyl 2-(6-amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate has been studied for its potential applications in the field of science and technology. It has been used in the synthesis of drugs, organic compounds, and biochemicals. It has also been used in the synthesis of biologically active compounds, such as antibiotics, antifungals, and antivirals. Additionally, tert-butyl 2-(6-amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate has been used in the synthesis of polymers and catalysts.

Mechanism of Action

Tert-butyl 2-(6-amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate is an organic compound that plays an important role in the synthesis of various molecules. It acts as a nucleophile, meaning that it can react with electrophiles, such as acids and bases, to form new molecules. Additionally, tert-butyl 2-(6-amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate can act as a reducing agent, meaning that it can reduce the oxidation state of other molecules.
Biochemical and Physiological Effects
tert-butyl 2-(6-amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate has been studied for its potential effects on biochemical and physiological processes. Studies have shown that tert-butyl 2-(6-amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate can affect the activity of enzymes, proteins, and other molecules involved in metabolic pathways. Additionally, tert-butyl 2-(6-amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate has been shown to have an effect on the expression of genes involved in cell growth and differentiation.

Advantages and Limitations for Lab Experiments

Tert-butyl 2-(6-amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under a wide range of conditions. Additionally, tert-butyl 2-(6-amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate can be used in a variety of synthetic reactions, making it a versatile compound for use in the lab. However, tert-butyl 2-(6-amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate also has some limitations. It is a relatively reactive compound, meaning that it can react with other compounds in the reaction mixture. Additionally, tert-butyl 2-(6-amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate can be toxic if not handled properly.

Future Directions

Tert-butyl 2-(6-amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate has potential applications in the field of drug synthesis and organic chemistry. It can be used to synthesize a variety of biologically active compounds, including antibiotics, antifungals, and antivirals. Additionally, tert-butyl 2-(6-amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate can be used to synthesize polymers and catalysts. In the future, tert-butyl 2-(6-amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate could be used to develop new and improved drugs and other compounds. Additionally, tert-butyl 2-(6-amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate could be used to study the effects of drugs and other compounds on biochemical and physiological processes. Finally, tert-butyl 2-(6-amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate could be used to study the effects of various environmental factors on biochemical and physiological processes.

Synthesis Methods

Tert-butyl 2-(6-amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate can be synthesized in a variety of ways. One method involves the reaction of tert-butyl bromide and 6-amino-2-oxo-2,3-dihydro-1,3-benzoxazole in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces tert-butyl 2-(6-amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate as a white solid. Another method involves the reaction of tert-butyl bromide and 6-amino-2-oxo-2,3-dihydro-1,3-benzoxazole in the presence of an acid, such as hydrochloric acid or sulfuric acid. This reaction produces tert-butyl 2-(6-amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate as a yellow solid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 2-(6-amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate involves the condensation of tert-butyl 2-(2-hydroxyacetamido)acetate with 2-aminobenzoic acid, followed by cyclization and subsequent reduction of the resulting intermediate.", "Starting Materials": [ "tert-butyl 2-(2-hydroxyacetamido)acetate", "2-aminobenzoic acid", "sodium borohydride", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Dissolve tert-butyl 2-(2-hydroxyacetamido)acetate and 2-aminobenzoic acid in acetic acid and ethanol.", "Step 2: Add a catalytic amount of concentrated sulfuric acid and heat the mixture to reflux for 4 hours.", "Step 3: Cool the reaction mixture and add water to precipitate the product.", "Step 4: Collect the precipitate by filtration and dry it under vacuum.", "Step 5: Dissolve the product in ethanol and add sodium borohydride.", "Step 6: Stir the mixture at room temperature for 2 hours.", "Step 7: Quench the reaction by adding water and acidify the mixture with acetic acid.", "Step 8: Extract the product with ethyl acetate and dry the organic layer over anhydrous sodium sulfate.", "Step 9: Concentrate the organic layer under reduced pressure and purify the product by column chromatography." ] }

CAS RN

2770557-83-8

Product Name

tert-butyl 2-(6-amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate

Molecular Formula

C13H16N2O4

Molecular Weight

264.3

Purity

95

Origin of Product

United States

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